2-Chloro-6-fluoro-3-methylphenylacetic acid
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Overview
Description
2-Chloro-6-fluoro-3-methylphenylacetic acid is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-3-methylphenylacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-Chloro-6-fluoro-3-methylbenzaldehyde.
Grignard Reaction: The benzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents and solvents used in the industrial synthesis include:
Grignard Reagent: Methylmagnesium bromide
Oxidizing Agents: Potassium permanganate, chromium trioxide
Solvents: Diethyl ether, dichloromethane
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-fluoro-3-methylphenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides or esters.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate
Oxidation: Thionyl chloride, sulfuric acid
Reduction: Lithium aluminum hydride, sodium borohydride
Major Products:
Substitution Products: Various substituted phenylacetic acids
Oxidation Products: Acid chlorides, esters
Reduction Products: Alcohols, aldehydes
Scientific Research Applications
2-Chloro-6-fluoro-3-methylphenylacetic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-3-methylphenylacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
- 2-Chloro-6-fluorophenylacetic acid
- 3-Chloro-6-fluoro-2-methylphenylacetic acid
- 2-Chloro-3-methylphenylacetic acid
Comparison: 2-Chloro-6-fluoro-3-methylphenylacetic acid is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the phenyl ring. This unique substitution pattern can result in different chemical reactivity and biological activity compared to similar compounds. For example, the presence of both chlorine and fluorine atoms can enhance the compound’s stability and influence its interactions with biological targets.
Properties
IUPAC Name |
2-(2-chloro-6-fluoro-3-methylphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-5-2-3-7(11)6(9(5)10)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLFHWYEGHXIRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378640 |
Source
|
Record name | 2-Chloro-6-fluoro-3-methylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-92-9 |
Source
|
Record name | 2-Chloro-6-fluoro-3-methylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 261762-92-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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